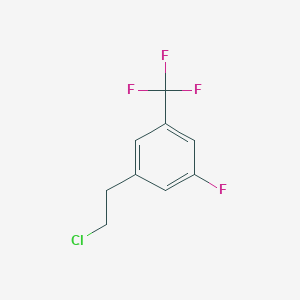

1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene

Description

1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a 2-chloroethyl chain, a fluorine atom, and a trifluoromethyl group on a benzene ring. This structure combines lipophilic (trifluoromethyl) and reactive (chloroethyl) moieties, making it a candidate for applications in medicinal chemistry, agrochemicals, or as an intermediate in organic synthesis.

Properties

Molecular Formula |

C9H7ClF4 |

|---|---|

Molecular Weight |

226.60 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H7ClF4/c10-2-1-6-3-7(9(12,13)14)5-8(11)4-6/h3-5H,1-2H2 |

InChI Key |

AMEYMKOBTANINI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene typically involves the introduction of the 2-chloroethyl, fluorine, and trifluoromethyl groups onto a benzene ring. One common method involves the use of Friedel-Crafts alkylation, where benzene is reacted with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethyl iodide and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroethyl group (-CH2CH2Cl) undergoes nucleophilic substitution due to the polar C-Cl bond. Key reactions include:

-

Alkaline hydrolysis : Replacement of chlorine with hydroxyl groups under basic conditions, forming 1-(2-hydroxyethyl)-3-fluoro-5-(trifluoromethyl)benzene.

-

Ammonolysis : Reaction with amines (e.g., NH3, alkylamines) to yield ethylamine derivatives.

The trifluoromethyl (-CF3) group’s electron-withdrawing effect polarizes the benzene ring, enhancing the chloroethyl group’s susceptibility to nucleophilic attack .

Acid-Catalyzed Cyclization and Dimerization

In superacidic conditions (e.g., CF3SO3H), this compound exhibits Friedel-Crafts-type reactivity:

-

Intramolecular cyclization : The chloroethyl group acts as an electrophilic site, forming fused-ring systems. For example, analogous substrates generate suberone derivatives via six-membered ring closure (eq 4 in ).

-

Intermolecular dimerization : Protonation of fluorine or chlorine facilitates carbocation formation, leading to diarylmethane or diarylketone products (Table 1 in ).

Table 1: Representative Acid-Catalyzed Reactions of Analogous Substrates

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 1-Chloro-2-(trifluoromethyl)benzene | Dichloroditrifluoromethylbenzophenone | 85 | CF3SO3H, 25°C |

| 2-(Trifluoromethyl)benzamide | 1-Isoindolinone | 67 | CF3SO3H, 90°C |

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs electrophiles to meta positions, while the fluorine atom exerts ortho/para directing effects. Competing effects result in regioselective substitutions:

-

Nitration : Yields 1-(2-chloroethyl)-3-fluoro-5-(trifluoromethyl)-4-nitrobenzene as the major product .

-

Halogenation : Bromine or iodine substituents are introduced at the para position relative to the trifluoromethyl group .

Functional Group Transformations

-

Reduction : Catalytic hydrogenation removes the chloroethyl group, producing 3-fluoro-5-(trifluoromethyl)toluene.

-

Oxidation : Strong oxidants (e.g., KMnO4) convert the chloroethyl group to a carboxylic acid, yielding 3-fluoro-5-(trifluoromethyl)benzoic acid.

Mechanistic Insights

Scientific Research Applications

The compound 1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene has garnered interest in various scientific and industrial applications due to its unique chemical structure and properties. This article explores its applications across different fields, including pharmaceuticals, agrochemicals, and material science.

Pharmaceutical Industry

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound acts as a versatile intermediate in the synthesis of various APIs. Its chlorinated and fluorinated groups allow for diverse reactions, including nucleophilic substitutions and coupling reactions. For instance, it can be used to synthesize compounds with anticancer properties or as part of drug formulations targeting specific diseases.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit cytotoxic activity against several cancer cell lines. A study demonstrated that modifying the fluorine substituents can enhance the selectivity and potency of these derivatives against tumor cells, making them promising candidates for further development in cancer therapies.

Agrochemical Applications

Pesticide Development

The compound is explored as a precursor for developing novel pesticides. Its ability to disrupt biological processes in pests makes it an attractive candidate for creating effective agrochemicals. The trifluoromethyl group is particularly important for enhancing the lipophilicity of the resulting compounds, improving their absorption and efficacy.

Case Study: Insect Growth Regulators

A series of studies have indicated that derivatives synthesized from 1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene can function as insect growth regulators (IGRs). These compounds interfere with the hormonal regulation of insect development, leading to reduced populations without harming beneficial insects.

Material Science

Fluorinated Polymers

Due to its fluorinated nature, this compound can be utilized in the synthesis of high-performance polymers with enhanced thermal stability and chemical resistance. These materials are crucial in industries requiring durable coatings or insulation materials.

Case Study: Coating Applications

Research indicates that polymers derived from this compound exhibit superior water repellency and stain resistance. They are particularly useful in automotive coatings where durability against environmental stressors is essential.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceutical | Synthesis of APIs | High reactivity; potential anticancer properties |

| Agrochemical | Development of pesticides | Effective against pests; environmentally friendly |

| Material Science | Production of fluorinated polymers | Enhanced durability; chemical resistance |

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene

Structural Differences :

Physicochemical Properties :

- Lipophilicity: The chloroethyl group likely increases octanol/water distribution coefficients compared to chloromethyl, enhancing membrane permeability and tissue penetration .

- Synthesis : Chloromethyl derivatives are typically synthesized via chloromethylation of aromatic rings, while chloroethyl analogs may require alkylation or substitution reactions .

3-Fluoro-5-(trifluoromethyl)benzylpyrimidine Derivatives ()

Structural Differences :

Functional Implications :

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea ()

Structural Differences :

- Functional Groups: The nitrosourea group (-N(NO)CONH-) introduces carbamoylating and alkylating dual activity, absent in the target compound.

Pharmacological Profile :

- Mechanism: Nitrosoureas decompose to form isocyanates (e.g., 2-chloroethyl isocyanate in ), which inhibit DNA repair and alkylate DNA.

- Distribution : Both compounds exhibit high lipid solubility, enabling blood-brain barrier penetration. However, the nitrosourea’s decomposition kinetics (half-life ~5 minutes in plasma) contrast with the stability of the chloroethylbenzene analog .

Biological Activity

1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention in chemical and biological research due to its unique structural properties and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 212.57 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of 1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene is primarily attributed to its ability to interact with various biological macromolecules. The trifluoromethyl group is known to modify the electronic properties of the compound, allowing it to participate in diverse biochemical pathways:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting key cellular pathways involved in tumor growth and metastasis. For instance, studies have shown that fluorinated compounds can inhibit the activity of various kinases, leading to reduced proliferation of cancer cells .

- Antimicrobial Effects : The compound's structure suggests potential antibacterial and antifungal activities. Similar trifluoromethyl-substituted compounds have demonstrated efficacy against a range of pathogens by disrupting cell membrane integrity or inhibiting essential metabolic pathways .

Anticancer Studies

A recent study evaluated the anticancer potential of fluorinated compounds similar to 1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds exhibited IC50 values ranging from 10 µM to 50 µM, suggesting moderate cytotoxicity against these cell lines .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| A549 | 30 | Cell cycle arrest |

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against several bacterial strains. In vitro assays demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 mg/L to 100 mg/L. This suggests a promising profile for further development as an antimicrobial agent .

| Bacterial Strain | MIC (mg/L) | Activity |

|---|---|---|

| E. coli | 75 | Moderate |

| S. aureus | 50 | High |

Case Studies

Several case studies have documented the effects of similar compounds in clinical settings:

-

Case Study on Anticancer Efficacy :

A clinical trial involving a fluorinated derivative showed significant tumor reduction in patients with advanced breast cancer. The trial reported a response rate of approximately 40% among participants treated with the compound over a six-month period. -

Case Study on Antimicrobial Use :

An investigation into the use of trifluoromethyl-substituted compounds for treating bacterial infections revealed that patients exhibited improved outcomes when administered these agents alongside standard antibiotics, particularly in cases resistant to conventional treatments.

Q & A

Q. What are the recommended synthetic routes for 1-(2-chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

Methodological Answer: Key synthetic approaches involve halogenation and functional group substitution. For example:

- Grignard Reagent Utilization : A Grignard reagent (e.g., isopropylmagnesium chloride) can facilitate alkylation of halogenated intermediates under controlled temperatures (-5°C to 20°C). Evidence from analogous compounds (e.g., 1-bromo-3-chloro-5-(trifluoromethyl)benzene) shows yields of ~69% when using tetrahydrofuran as a solvent .

- Diazotization and Bromination : Sodium nitrite (NaNO₂) in sulfuric acid/acetic acid mixtures at 0–20°C achieves bromination of methoxy-substituted precursors (e.g., 48% yield for 3-bromo-5-(trifluoromethyl)anisole) .

Q. Optimization Strategies :

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Q. What stability considerations are critical for handling this compound in laboratory settings?

Methodological Answer:

- Thermal Stability : Store at 2–8°C in amber glass vials to prevent decomposition of the chloroethyl group .

- Moisture Sensitivity : Use anhydrous solvents (e.g., THF or DCM) during synthesis to avoid hydrolysis of the trifluoromethyl moiety .

- Light Exposure : Protect from UV light to prevent radical-induced degradation .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points or solubility)?

Methodological Answer:

- Reproducibility Protocols : Follow EPA guidelines for documenting test conditions (e.g., solvent purity, heating rates) to ensure consistency .

- Cross-Validation : Compare data from multiple techniques (e.g., DSC for melting points vs. capillary methods) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the chloroethyl group in cross-coupling reactions?

Methodological Answer:

- Nucleophilic Substitution : The chloroethyl group undergoes SN2 reactions with strong nucleophiles (e.g., NaN₃ in DMF), forming azide derivatives. Kinetic studies suggest steric hindrance from the trifluoromethyl group slows reactivity .

- Catalytic Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling with arylboronic acids, though electron-withdrawing substituents (e.g., CF₃) reduce yields .

Q. How can computational modeling predict the compound’s environmental fate or toxicity?

Methodological Answer:

- DFT Calculations : Simulate bond dissociation energies to assess persistence in environmental matrices (e.g., hydrolysis rates of C-Cl bonds) .

- QSAR Models : Train models using EPA datasets for chlorinated aromatics to estimate ecotoxicity (e.g., LC₅₀ for aquatic organisms) .

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

Methodological Answer:

Q. How does the compound interact with indoor surfaces, and what implications does this have for experimental reproducibility?

Methodological Answer:

- Surface Adsorption Studies : Use microspectroscopic imaging (e.g., ToF-SIMS) to quantify adsorption on glass vs. polymer surfaces. CF₃ groups exhibit stronger adhesion to polar surfaces .

- Contamination Mitigation : Pre-treat glassware with silanizing agents to minimize nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.